![molecular formula C8H11N3O3 B13083761 [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester is a chemical compound that features a unique structure combining an imidazole ring with a hydroxyimino group and an acetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester typically involves the reaction of 1-methyl-1H-imidazole-2-carbaldehyde with hydroxylamine to form the hydroxyimino intermediate. This intermediate is then esterified with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and various ester or amide derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the imidazole ring can interact with metal ions and enzymes, modulating their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester can be compared with other similar compounds, such as:
Zolpidem: A nonbenzodiazepine hypnotic agent with a similar imidazole structure.
Zaleplon: Another nonbenzodiazepine hypnotic agent with a pyrazolopyrimidine structure.
Eszopiclone: A cyclopyrrolone hypnotic agent with a different core structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to these similar compounds .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-(1-methylimidazol-2-yl)acetate |
InChI |
InChI=1S/C8H11N3O3/c1-3-14-8(12)6(10-13)7-9-4-5-11(7)2/h4-5,13H,3H2,1-2H3/b10-6- |
InChI Key |
FGQJRNSHTNYNII-POHAHGRESA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=NC=CN1C |
Canonical SMILES |
CCOC(=O)C(=NO)C1=NC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


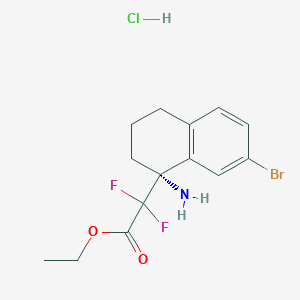
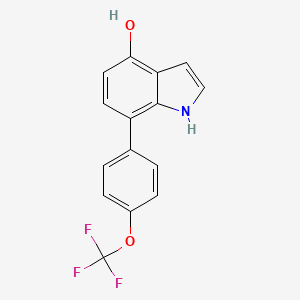

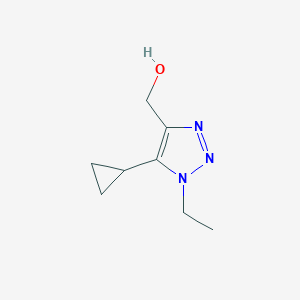

![5-Bromo-1-[(pyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13083699.png)
![tert-Butyl 6'-bromo-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxylate](/img/structure/B13083704.png)


![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
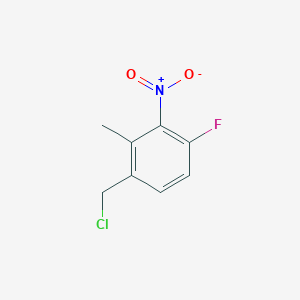

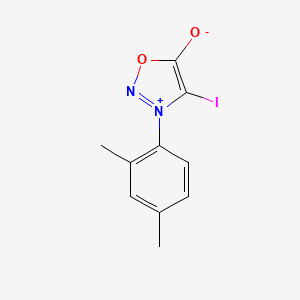
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
